Triisopropylamine
Overview
Description
Triisopropylamine is an organic chemical compound consisting of three isopropyl groups bound to a central nitrogen atom. It is a hindered tertiary amine, which means it has significant steric hindrance due to the bulky isopropyl groups. This compound is used as a non-nucleophilic base and as a stabilizer for polymers, although its applications are limited by its relatively high cost and difficult synthesis .
Mechanism of Action
Target of Action
Triisopropylamine is an organic chemical compound consisting of three isopropyl groups bound to a central nitrogen atom . As a hindered tertiary amine, its primary targets are polymers, where it acts as a stabilizer .
Mode of Action
This compound interacts with its targets (polymers) by acting as a non-nucleophilic base Its steric hindrance, due to the three isopropyl groups, prevents it from acting as a nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role as a non-nucleophilic base and a stabilizer for polymers . In the context of polymer stabilization, it can help maintain the integrity and prolong the lifespan of polymers.
Preparation Methods
The synthesis of triisopropylamine is challenging due to steric effects. Unlike less hindered tertiary amines, it cannot be produced by the alkylation of ammonia with alcohol. Attempts to do so typically stall at diisopropylamine. On a laboratory scale, this compound can be prepared from diisopropylamine .
Chemical Reactions Analysis
Triisopropylamine, as a hindered tertiary amine, is notable for its resistance to nucleophilic attack. It can undergo β-elimination to give an alkene and a secondary amine, even at temperatures close to room temperature (as low as 40°C). This compound is also used as a non-nucleophilic base in various chemical reactions .
Scientific Research Applications
Triisopropylamine is used in scientific research primarily as a non-nucleophilic base. Its steric hindrance makes it useful in reactions where nucleophilic bases would be undesirable. It is also used as a stabilizer for polymers .
Comparison with Similar Compounds
Triisopropylamine is compared with other hindered amines such as di-tert-butyl(isopropyl)amine and diadamantylcyclohexylamine. These compounds are also highly sterically hindered and are used in similar applications. this compound is unique due to its specific structure and the degree of steric hindrance it provides .
Similar compounds include:
- Dimethylamine
- Trimethylamine
- Diethylamine
- Triethylamine
- Diisopropylamine
Properties
IUPAC Name |
N,N-di(propan-2-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCYCFRFCNLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042493 | |
Record name | Triisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-21-3 | |
Record name | Triisopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3424-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67CF9Z56L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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